An In-Depth Technical Guide to (2R,4R)-N-Boc-4-hydroxy-2-methylpyrrolidine: A Chiral Building Block for Advanced Drug Discovery
An In-Depth Technical Guide to (2R,4R)-N-Boc-4-hydroxy-2-methylpyrrolidine: A Chiral Building Block for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Chiral Pyrrolidines in Medicinal Chemistry
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its non-planar, saturated structure allows for a three-dimensional exploration of chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets. The introduction of stereocenters into the pyrrolidine ring further enhances its utility, enabling the fine-tuning of pharmacological and pharmacokinetic properties. This guide focuses on the chemical properties of a specific, highly valuable chiral building block: (2R,4R)-N-Boc-4-hydroxy-2-methylpyrrolidine .
With its defined stereochemistry at the 2 and 4 positions, a readily cleavable N-Boc protecting group, and a strategically placed hydroxyl group for further functionalization, this compound serves as a versatile intermediate in the synthesis of complex bioactive molecules. Its applications span a wide range of therapeutic areas, including the development of antiviral, anticancer, and central nervous system-targeting agents.[2][3] This document provides a comprehensive overview of its chemical properties, synthesis, and handling, designed to empower researchers in their drug discovery endeavors.
Physicochemical and Structural Properties
(2R,4R)-N-Boc-4-hydroxy-2-methylpyrrolidine, also known by its IUPAC name tert-butyl (2R,4R)-4-hydroxy-2-methylpyrrolidine-1-carboxylate, is a white to light yellow solid at room temperature.[4] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 114676-93-6 | [5] |
| Molecular Formula | C₁₀H₁₉NO₃ | [5] |
| Molecular Weight | 201.26 g/mol | [5] |
| Appearance | White to light yellow solid | [4] |
| Boiling Point | 282 °C | Sunway Pharm Ltd. |
| Density | 1.094 g/cm³ | Sunway Pharm Ltd. |
| Flash Point | 125 °C | Sunway Pharm Ltd. |
| Storage Temperature | 2-8°C | Sunway Pharm Ltd. |
The Boc (tert-butyloxycarbonyl) group serves as a crucial protecting group for the pyrrolidine nitrogen, preventing its participation in unwanted side reactions while being easily removable under acidic conditions.[6] The hydroxyl group at the 4-position and the methyl group at the 2-position introduce two stereocenters, conferring chirality to the molecule and providing opportunities for stereoselective interactions with biological targets.
Molecular Structure:
Caption: 2D representation of (2R,4R)-N-Boc-4-hydroxy-2-methylpyrrolidine.
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group protons, the protons on the pyrrolidine ring, the proton of the hydroxyl group, and the nine equivalent protons of the tert-butyl group of the Boc protecting group. The chemical shifts and coupling patterns of the pyrrolidine ring protons would be indicative of the cis relationship between the methyl and hydroxyl groups.
-
¹³C NMR: The carbon NMR spectrum should display ten distinct signals corresponding to each carbon atom in the molecule, including the methyl carbon, the four carbons of the pyrrolidine ring, the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, and the three equivalent methyl carbons of the tert-butyl group.
-
IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group. A strong absorption band around 1680-1700 cm⁻¹ would correspond to the C=O stretching of the carbamate in the Boc group.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the Boc group or water.
Synthesis and Reactivity
The synthesis of stereochemically pure (2R,4R)-N-Boc-4-hydroxy-2-methylpyrrolidine is a multi-step process that requires careful control of stereochemistry. While a specific, detailed protocol for this exact isomer is not widely published in peer-reviewed journals, a general and plausible synthetic strategy can be outlined based on established methodologies for substituted pyrrolidines.[7]
A potential synthetic route could involve the diastereoselective iodolactonization of an appropriate chiral allylic amine precursor, followed by ring closure and subsequent protection and deprotection steps to yield the desired product.[7]
Illustrative Synthetic Workflow:
Caption: A conceptual workflow for the synthesis of the target compound.
Reactivity:
The chemical reactivity of (2R,4R)-N-Boc-4-hydroxy-2-methylpyrrolidine is primarily dictated by its three key functional groups:
-
N-Boc Group: This protecting group is stable under a wide range of reaction conditions but can be readily removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to reveal the secondary amine, which can then undergo further reactions such as N-alkylation, N-arylation, or amide bond formation.[6]
-
Hydroxyl Group: The secondary alcohol at the 4-position is a versatile handle for introducing molecular diversity. It can be oxidized to a ketone, converted into a good leaving group for nucleophilic substitution reactions, or used in the formation of ethers and esters.
-
Pyrrolidine Ring: The chiral scaffold itself can be incorporated into larger molecules, influencing their overall conformation and biological activity.
Applications in Drug Discovery and Development
Substituted pyrrolidines are integral components of a vast array of pharmaceuticals.[1] The specific stereochemistry and functional group arrangement of (2R,4R)-N-Boc-4-hydroxy-2-methylpyrrolidine make it a valuable intermediate for the synthesis of novel therapeutic agents.
While specific drugs containing this exact fragment are not prominently disclosed in the public domain, its structural motifs are found in compounds targeting a variety of diseases. The pyrrolidine scaffold is present in drugs for:
-
Antiviral Therapy: As a key component in inhibitors of viral proteases and polymerases.[2]
-
Oncology: In the development of kinase inhibitors and other anticancer agents.[8]
-
Central Nervous System (CNS) Disorders: As a core element in compounds targeting receptors and enzymes in the brain.[3]
-
Antibacterial Agents: Forming the backbone of novel antibiotics.[2]
The utility of this building block lies in its ability to introduce specific stereochemical and conformational constraints into a drug candidate, which can lead to improved potency, selectivity, and pharmacokinetic profiles.
Safety and Handling
(2R,4R)-N-Boc-4-hydroxy-2-methylpyrrolidine is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements:
| Hazard Code | Statement |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(2R,4R)-N-Boc-4-hydroxy-2-methylpyrrolidine is a highly valuable and versatile chiral building block for modern drug discovery. Its well-defined stereochemistry, orthogonal protecting group strategy, and reactive hydroxyl handle provide medicinal chemists with a powerful tool for the synthesis of complex and biologically active molecules. Understanding its chemical properties, reactivity, and safe handling is paramount to unlocking its full potential in the development of next-generation therapeutics.
References
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UiTM Institutional Repository. A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. [Link]
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ResearchGate. Synthesis of 4-hydroxy-2-methylproline derivatives via pyrrolidine ring assembly: chromatographic resolution and diastereoselective synthesis approaches. [Link]
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MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
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PMC. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
- Google Patents. Substituted hydroxymethyl pyrrolidines and medical uses thereof.
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PubMed Central. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. [Link]
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PMC. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. [Link]
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JournalAgent. SYNTHESIS AND ANALGESIC POTENTIAL OF SOME SUBSTITUTED PYRROLIDINES. [Link]
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PMC. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. [Link]
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ResearchGate. A “neat” synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones. [Link]
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PubChem. tert-butyl (2R,4R)-4-hydroxy-2-methylpyrrolidine-1-carboxylate. [Link]
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